2-Amino-N-ethyl-N-phenylacetamide hydrochloride 2-Amino-N-ethyl-N-phenylacetamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 2126162-20-5
VCID: VC4596994
InChI: InChI=1S/C10H14N2O.ClH/c1-2-12(10(13)8-11)9-6-4-3-5-7-9;/h3-7H,2,8,11H2,1H3;1H
SMILES: CCN(C1=CC=CC=C1)C(=O)CN.Cl
Molecular Formula: C10H15ClN2O
Molecular Weight: 214.69

2-Amino-N-ethyl-N-phenylacetamide hydrochloride

CAS No.: 2126162-20-5

Cat. No.: VC4596994

Molecular Formula: C10H15ClN2O

Molecular Weight: 214.69

* For research use only. Not for human or veterinary use.

2-Amino-N-ethyl-N-phenylacetamide hydrochloride - 2126162-20-5

Specification

CAS No. 2126162-20-5
Molecular Formula C10H15ClN2O
Molecular Weight 214.69
IUPAC Name 2-amino-N-ethyl-N-phenylacetamide;hydrochloride
Standard InChI InChI=1S/C10H14N2O.ClH/c1-2-12(10(13)8-11)9-6-4-3-5-7-9;/h3-7H,2,8,11H2,1H3;1H
Standard InChI Key LXBGRHCCCNSTQQ-UHFFFAOYSA-N
SMILES CCN(C1=CC=CC=C1)C(=O)CN.Cl

Introduction

Chemical Identity and Structural Characteristics

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight214.69 g/mol
Melting PointNot reported
Boiling PointNot reported
SolubilityLikely polar solvents (e.g., DMSO, water)
LogP (Partition Coefficient)Estimated 1.2–1.8 (unionized form)

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-amino-N-ethyl-N-phenylacetamide hydrochloride typically proceeds via a two-step protocol:

  • Formation of N-Ethyl-N-phenylacetamide:
    N-Ethylaniline reacts with acetyl chloride in the presence of a base (e.g., pyridine) to yield N-ethyl-N-phenylacetamide. This intermediate has a reported melting point of 54°C and boiling point of 258°C .

  • Amination and Salt Formation:
    The acetamide undergoes ammonolysis using aqueous ammonia and hydrochloric acid under controlled conditions (40–60°C, 1–2 atm pressure). The reaction replaces the α-hydrogen with an amino group, followed by hydrochloride salt precipitation upon cooling.

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYieldPurity
1N-Ethylaniline + Acetyl Chloride, Pyridine, 0°C → RT85–90%>95%
2NH₃/HCl, 50°C, 1.5 atm70–75%>90%

Structure-Activity Relationship (SAR) and Biological Activity

Slack Potassium Channel Inhibition

A pivotal study by identified 2-amino-N-ethyl-N-phenylacetamide derivatives as Slack (KCNT1) potassium channel inhibitors. Slack channels regulate neuronal excitability, and their dysregulation is linked to epilepsy and intellectual disabilities. Key SAR findings include:

  • Amino Group Criticality: Removal or substitution of the α-amino group abolishes activity, underscoring its role in hydrogen bonding with channel residues .

  • Phenyl Substitution Tolerance: Electron-donating groups (e.g., -OCH₃) on the phenyl ring slightly enhance potency, while bulky substituents reduce it .

  • Ethyl Group Optimization: Replacement of the ethyl group with larger alkyl chains (e.g., propyl) decreases selectivity over related Slick and Maxi-K channels .

Table 3: Biological Activity Profile

Assay TypeResult (IC₅₀/EC₅₀)Selectivity (vs. Slick/Maxi-K)
Tl⁺ Flux (WT Slack)3.2 µM>10-fold
Automated Patch Clamp4.7 µM>8-fold
Cortical Neuron Firing34% inhibition at 10 µMN/A
ParameterValue
LD₅₀ (Oral, Rat)Not available
Storage Conditions2–8°C, dry, inert atmosphere
Stability>24 months under recommended conditions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator